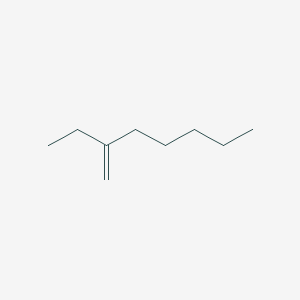

3-Methylideneoctane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylideneoctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHFFNUTOSKGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538971 | |

| Record name | 3-Methylideneoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54393-35-0 | |

| Record name | 3-Methylideneoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylideneoctane and Analogous Methylidene Structures

Organometallic Approaches in Alkylidene Synthesis

Organometallic complexes are at the forefront of C-C bond formation and functional group transformation. Their ability to activate and mediate the rearrangement of unsaturated systems is particularly relevant to the synthesis of complex alkenes. The generation of metal-carbon double bonds (alkylidenes) is a key mechanistic feature of many of these transformations.

Olefin Metathesis Strategies for Alkylidene Formation

Olefin metathesis is a Nobel Prize-winning technology that allows for the "swapping" of alkylidene fragments between different alkene molecules. masterorganicchemistry.com The reaction is catalyzed by well-defined metal alkylidene complexes, most notably those based on ruthenium and molybdenum. organic-chemistry.org For the synthesis of terminal alkenes like 3-methylideneoctane, cross-metathesis is a primary strategy. organic-chemistry.org This intermolecular reaction typically involves an internal olefin and an excess of ethylene (B1197577) gas to drive the equilibrium towards the formation of a terminal alkene and a new, shorter internal alkene. organic-chemistry.orggoogle.com The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. masterorganicchemistry.com Modern advancements have introduced the use of alpha-olefins as ethylene surrogates, which can increase catalyst efficiency and turnover numbers in the production of valuable terminal alkenes from larger molecules like fatty acid esters. researchgate.netgoogle.com

Z-Selective Methodologies in Cross-Metathesis

Achieving stereocontrol in olefin metathesis to favor the formation of the higher-energy Z-isomer (cis) is a significant synthetic challenge. nih.gov Recently, highly active molybdenum and ruthenium catalysts have been developed that exhibit unprecedented Z-selectivity. researchgate.net These catalysts typically feature specific ligand architectures that create a stereochemically defined pocket around the metal center. This steric environment forces the incoming alkene substrate to adopt a specific orientation during the key metallacyclobutane formation step, leading to the preferential formation of the Z-alkene. nih.gov

For instance, stereogenic-at-metal molybdenum complexes have demonstrated high Z-selectivity in the cross-metathesis of substrates like terminal enol ethers and allylic amides, classes of molecules for which Z-selective metathesis was previously unreported. nih.govresearchgate.net The design of these catalysts is crucial; for example, the ability of a large monodentate aryloxide ligand to rotate can influence the orientation of the incoming olefin, directing the reaction pathway toward the Z-product. nih.gov The development of methods for the kinetically controlled synthesis of Z-trisubstituted alkenes has also been a focus, addressing challenges such as the formation of unstable methylidene intermediates and small energy differences between E/Z isomers. nih.gov

Table 1: Examples of Z-Selective Cross-Metathesis Reactions with Molybdenum Catalysts This table is interactive. You can sort and filter the data.

| Catalyst | Substrate 1 | Substrate 2 | Product Z:E Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mo-1 | 1,1-disubstituted alkene | Z-1,2-dichloroethene | 70:30 | 65 | nih.gov |

| Mo-2 | 1,1-disubstituted alkene | Z-1,2-dichloroethene | 80:20 | 81 | nih.gov |

| Mo complex 1a | Butyl vinyl ether | Allyl silane | >98:2 | 73 | nih.govresearchgate.net |

| Mo complex 1a | N-allyl acetamide | 1-octene | 94:6 | 84 | researchgate.net |

Ring-Closing and Alkane Metathesis Applications

Ring-Closing Metathesis (RCM) is a powerful intramolecular variant of olefin metathesis used to synthesize unsaturated rings. wikipedia.org While typically used to form endocyclic C=C bonds, RCM can be strategically employed to generate exocyclic methylidene groups. This is achieved by designing a diene precursor where one of the terminal alkenes is part of a pro-exocyclic arrangement. benthamdirect.com RCM is particularly effective for creating 5- to 7-membered rings, but has been successfully applied to macrocycles with up to 90 members. wikipedia.orgorganic-chemistry.org The reaction is entropically driven by the release of volatile ethylene gas. wikipedia.org

Alkane metathesis represents a conceptually different approach, operating on saturated C-C single bonds. wikipedia.org This transformation is a tandem catalytic process that combines alkane dehydrogenation and olefin metathesis. nih.govresearchgate.net A pincer-ligated iridium complex typically serves as the dehydrogenation catalyst, generating a small equilibrium concentration of an olefin. A second catalyst, such as a Schrock-type molybdenum complex or a solid metal oxide, then performs metathesis on the newly formed alkene. nih.govnih.gov This process effectively rearranges the carbon skeleton of alkanes, allowing for the conversion of lighter alkanes into more valuable, heavier ones, or vice-versa. wikipedia.orgresearchgate.net

Synthesis of High Oxidation State Early Metal Alkylidene Complexes

The catalysts that enable olefin metathesis are themselves products of sophisticated organometallic synthesis. The first well-defined, highly active catalysts were high-oxidation-state alkylidene complexes of early transition metals, often called Schrock carbenes or alkylidenes. ilpi.com These complexes typically feature metals like tantalum, molybdenum, or tungsten in oxidation states such as +4 or +6. iupac.org

The synthesis of these complexes has evolved significantly. Early examples, like the seminal tantalum complex Ta(CH-t-Bu)(CH2-t-Bu)3, were discovered in the 1970s. ilpi.com Modern synthetic routes allow for the preparation of a wide variety of molybdenum and tungsten complexes from readily available metal oxides or oxyhalides in a few high-yield steps. iupac.org A key feature of these "Schrock-type" complexes is the polarization of the metal-carbon double bond, which imparts a partial negative charge on the alpha-carbon, making it nucleophilic. ilpi.com The ligands surrounding the metal, such as bulky alkoxides and imido groups, are crucial for preventing decomposition and promoting catalytic activity. iupac.org Research continues into the synthesis of novel high-oxidation-state alkylidenes, including disubstituted variants that are necessary intermediates in the formation of tetrasubstituted olefins. digitellinc.com

Rare-Earth Metal Alkylidene Complex Synthesis

The synthesis of alkylidene complexes involving rare-earth metals (the lanthanides, scandium, and yttrium) is a challenging and less developed field compared to transition metal chemistry. rsc.orgrsc.org Concrete examples of species with lanthanide-carbon multiple bonds are sparse. rsc.orgresearchgate.net This scarcity is partly attributed to a mismatch in the energies of the metal and ligand orbitals. The more electropositive nature of the lanthanides results in higher energy 5d orbitals compared to metals like tungsten, leading to a less favorable interaction with the carbon p-orbitals of the alkylidene ligand. rsc.org

Despite these challenges, rational synthetic routes have been developed. For example, the decomposition of an anionic lutetium complex, [Li(Et2O)4][Lu(CH2SiMe3)4], leads to the elimination of tetramethylsilane (B1202638) and the formation of an anionic alkylidene, Li[Lu(CH2SiMe3)2(CHSiMe3)]. rsc.org The first non-pincer-type mononuclear scandium alkylidene complexes have also been synthesized and structurally characterized, exhibiting very short Sc-C bond lengths indicative of multiple bond character. researchgate.net These highly reactive complexes demonstrate the potential for rare-earth metals in organometallic chemistry and catalysis. researchgate.netresearchgate.net

Carbene-Based Methodologies

Carbenes are neutral, divalent carbon species that serve as powerful reagents for C-C bond formation. Methodologies based on carbenes or their metal-complexed analogues (carbenoids) offer alternative pathways to methylidene structures that are distinct from olefin metathesis. libretexts.org

Carbenes are typically generated in situ from stable precursors such as diazoalkanes through thermal, photolytic, or transition-metal-catalyzed decomposition. libretexts.org One of the hallmark reactions of carbenes is cyclopropanation, where the carbene adds across a double bond to form a cyclopropane (B1198618) ring. A structure like this compound could be envisioned as arising from the reaction of a suitable carbene with an appropriate alkene, followed by rearrangement of the resulting cyclopropane.

Another fundamental approach is the Wittig reaction and its variations, which involve phosphorus ylides (a type of carbene equivalent) reacting with aldehydes or ketones. To synthesize this compound, one could react 3-octanone (B92607) with the methylenetriphenylphosphorane (B3051586) ylide. This methodology is a classic and reliable way to form a terminal C=C double bond at the position of a carbonyl group. More recently, gold-catalyzed transformations of certain substrates have been shown to proceed through gold carbene intermediates, which can undergo various subsequent reactions, highlighting the expanding role of carbene chemistry in modern synthesis. nih.gov

Generation of Alkylidene Carbenes from alpha-Silyl Ketones

A powerful method for the formation of carbon-carbon double bonds involves the generation of alkylidene carbenes, which are highly reactive intermediates. One effective precursor for these carbenes is the class of α-silyl ketones. organic-chemistry.orgnih.govacs.org The general strategy involves the reaction of an α-silyl ketone with a suitable reagent to generate the carbene, which can then undergo various transformations to yield the desired methylidene compound.

The synthesis of the requisite α-silyl ketone can be achieved through several routes. For the specific case of preparing a precursor to this compound, one could envision the synthesis of 1-(trimethylsilyl)octan-3-one. This could be prepared, for example, by the acylation of a silylated nucleophile or the silylation of an enolate of octan-3-one.

Once the α-silyl ketone is obtained, it can be converted to the alkylidene carbene. A common method involves a Peterson-type reaction. researchgate.net For instance, treatment of the α-silyl ketone with lithiated trimethylsilyldiazomethane (B103560) can generate the desired alkylidene carbene intermediate. researchgate.net While this methodology has been extensively used for the synthesis of cyclic compounds like cyclopropenes through subsequent intramolecular Cα-Si bond insertion, the initial generation of the alkylidene carbene is a key and transferable step. organic-chemistry.orgnih.govacs.org

| Reactant | Reagent | Intermediate | Application |

| α-Silyl Ketone | Lithiated Trimethylsilyldiazomethane | Alkylidene Carbene | Cyclopropenation, C-H Insertion |

This table summarizes the key components for the generation of alkylidene carbenes from α-silyl ketones.

The high reactivity of the generated carbene means that its subsequent reaction is often very fast and can be directed by the substrate's structure and the reaction conditions. For the synthesis of a linear methylidene compound like this compound, the carbene would need to be generated under conditions that favor intermolecular reactions or a specific type of intramolecular rearrangement that avoids cyclization.

Intramolecular Carbene Insertion Reactions

Intramolecular carbene insertion into a C-H bond is a powerful tool for the construction of carbocyclic systems. udel.eduyoutube.com This reaction has been shown to proceed with a high degree of stereospecificity, making it valuable in the synthesis of complex molecules. udel.edu While often used to create five- or six-membered rings, the principles of this reaction are pertinent to understanding the reactivity of alkylidene carbenes.

In the context of a precursor to this compound, if the alkylidene carbene were generated at the 3-position of the octane (B31449) chain, it could theoretically undergo intramolecular C-H insertion. For example, insertion into a C-H bond at the 7-position would lead to the formation of a five-membered ring. The regioselectivity of this insertion is influenced by the proximity of the C-H bonds to the carbene and the stability of the transition state.

| Carbene Position | Potential Insertion Site | Product Type |

| C3 of Octane Chain | C7 of Octane Chain | Substituted Cyclopentane |

| C3 of Octane Chain | C5 of Octane Chain | Substituted Cyclopropane |

This table illustrates potential intramolecular C-H insertion products from a carbene at the 3-position of an octane chain.

The utility of intramolecular C-H insertion is well-documented in the synthesis of natural products where the formation of a new ring is a key step. udel.edu The choice of reagents to generate the carbene can influence the efficiency and selectivity of the insertion process.

Emerging Synthetic Pathways for Methylidene Functionalization

Beyond classical carbene chemistry, several emerging synthetic pathways offer new avenues for the introduction of methylidene groups. These methods often provide milder reaction conditions and improved functional group tolerance.

One such approach is the transition-metal-catalyzed functionalization of C-H bonds. While not a direct methylidenation, these methods can be used to introduce functionality that can then be converted to a methylidene group. For instance, the palladium-catalyzed oxidative alkylation of ζ-alkenyl β-diketones can form cyclohexenones, which could potentially be elaborated to exocyclic methylidene compounds.

Another area of development is the use of novel reagents for olefination. For example, the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are classic methods for forming double bonds. Modern advancements in this area include the development of new phosphorus ylides and phosphonate (B1237965) reagents with enhanced reactivity and selectivity.

Furthermore, reactions involving the functionalization of active methylene (B1212753) compounds continue to be a cornerstone of organic synthesis. organic-chemistry.org The alkylation or condensation of compounds with an active methylene group can be a strategic way to build the carbon skeleton required for a target molecule like this compound. Recent advances in this area include the use of photoredox catalysis to enable efficient α-alkylation of active methylene compounds with unactivated alkenes.

Finally, the development of single-flask syntheses that form multiple carbon-carbon bonds and a ring system in one pot, such as the synthesis of α-alkylidene lactones from ethoxyacetylene, epoxides, and carbonyl compounds, showcases the increasing sophistication of modern synthetic methods. nih.gov While this specific example leads to a lactone, the underlying principles of combining multiple simple precursors to rapidly build molecular complexity are broadly applicable to the synthesis of various functionalized molecules, including those with methylidene groups.

Mechanistic Investigations and Reactivity Profiles of 3 Methylideneoctane and Alkylidene Derivatives

Reaction Pathways of Alkylidene Carbenes

Alkylidene carbenes are highly reactive intermediates that participate in a variety of synthetic transformations. researchgate.net Their reactivity is characterized by the presence of a neutral, divalent carbon atom with a lone pair of electrons and a vacant p-orbital, existing as a singlet state. researchgate.net This electronic structure dictates their ability to undergo insertion into various chemical bonds.

C-H Insertion Reactivity

Intramolecular 1,5-C-H insertion of alkylidene carbenes is a powerful method for the construction of five-membered carbocycles. researchgate.netbham.ac.uk This reaction proceeds with retention of configuration at the reacting center and is influenced by electronic, steric, and conformational factors. udel.edupku.edu.cn The general preference for insertion follows the order of tertiary > secondary > primary C-H bonds, which is attributed to the interaction of the more electron-rich C-H bond with the electrophilic carbene center. rsc.org

Theoretical studies suggest that the transition state for 1,5-C-H insertion adopts a chair or half-chair-like conformation. pku.edu.cn This conformation allows for optimal orbital overlap between the empty p-orbital of the carbene and the σ-orbital of the C-H bond. pku.edu.cn The regioselectivity of the insertion is highly dependent on the substitution pattern of the substrate. nih.gov For instance, C-H bonds situated in conformationally rigid cyclic systems are generally less reactive towards carbene insertion compared to those in more flexible acyclic systems. nih.gov

The following table summarizes the diastereoselectivity observed in the intramolecular C-H insertion of an alkylidene carbene, highlighting the influence of substituents on the product distribution. udel.edu

| Entry | Substrate | Product(s) | Diastereomeric Ratio (syn:anti) |

| 1 | Phenyl-substituted alkylidene carbene precursor | syn- and anti-cyclopentane derivatives | Varies based on reaction conditions |

Data derived from studies on model systems to illustrate stereochemical outcomes.

Heteroatom Bond Insertion (O-H, O-Si)

Alkylidene carbenes can also undergo insertion into heteroatom-hydrogen bonds, such as O-H and O-Si bonds, to form heterocyclic products like dihydrofurans. researchgate.netbham.ac.ukbham.ac.uk The mechanism of O-H insertion is believed to involve the initial formation of an oxonium ylide intermediate through the interaction of the oxygen lone pair with the vacant p-orbital of the carbene, followed by a rapid proton transfer. researchgate.netchemtube3d.com

DFT calculations suggest that most 1,5-X (where X = O, N) insertions proceed through a stepwise mechanism involving the formation of ylide intermediates. pku.edu.cn The subsequent rearrangement of these ylides can occur through various pathways. pku.edu.cn For example, formal 1,5-O-H insertion often proceeds via a deprotonation mechanism rather than a direct insertion. researchgate.netpku.edu.cn

The competition between C-H insertion and heteroatom bond insertion is a critical aspect of these reactions. bham.ac.uk In some systems, O-H or O-Si insertion can be a competing process with C-H insertion. bham.ac.uk The ratio of products depends on factors such as the steric environment and the nature of the heteroatom bond. bham.ac.uk For instance, removing a bulky trimethylsilyl (B98337) (TMS) group can reduce steric hindrance and alter the reaction pathway. bham.ac.uk

Transition Metal Alkylidene Reaction Mechanisms

Transition metal alkylidene complexes are pivotal catalysts in olefin metathesis, a powerful carbon-carbon double bond forming reaction. wikipedia.org The mechanism, widely accepted as the Chauvin mechanism, involves the [2+2] cycloaddition of an alkene with a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orgwikipedia.org This intermediate can then undergo cycloreversion to yield new alkene and alkylidene species. wikipedia.org

Ligand Effects on Reactivity (e.g., Monoalkoxide Pyrrolide (MAP) and Monoalkoxide Halide (MAX) Complexes)

The reactivity of transition metal alkylidene complexes can be finely tuned by modifying the ancillary ligands. Monoalkoxide Pyrrolide (MAP) complexes have emerged as highly effective catalysts, often exhibiting greater reactivity than their bisalkoxide counterparts. nih.gov These MAP complexes can provide high Z-selectivity in olefin metathesis reactions. mit.edu The reactivity of MAP complexes is influenced by the steric and electronic properties of the imido and alkoxide ligands. mit.eduacs.org For instance, the rate of interconversion between syn and anti alkylidene isomers is significantly faster for tungsten MAP complexes compared to molybdenum MAP complexes. mit.eduacs.org

Monoalkoxide Halide (MAX) complexes have also been developed and evaluated for Z-selective cross-metathesis reactions. acs.org The combination of a halide and an alkoxide ligand provides a different electronic environment at the metal center, influencing the catalytic activity and selectivity. acs.orgacs.org Studies on molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes have shown that alkoxide complexes with electron-withdrawing imido ligands exhibit high reactivity and stability. acs.orgresearchgate.net

The following table presents a conceptual comparison of the reactivity of different ligand systems on a molybdenum alkylidene complex.

| Complex Type | Ligands | Relative Reactivity | Selectivity Profile |

| Bisalkoxide | Two alkoxide ligands | High | Varies |

| MAP | One alkoxide, one pyrrolide | Very High | Often Z-selective |

| MAX | One alkoxide, one halide | Moderate to High | Can be Z-selective |

This table provides a generalized summary based on trends reported in the literature.

Decomposition Pathways of High Oxidation State Alkylidene Complexes

High oxidation state alkylidene complexes, while often highly active, are susceptible to various decomposition pathways that can terminate the catalytic cycle. iupac.orgresearchgate.net One common decomposition route is the bimolecular coupling of alkylidene ligands, which is particularly prevalent for smaller alkylidenes like methylidene. mit.edu This bimolecular reaction can be mitigated by using bulky ancillary ligands that sterically hinder the approach of two metal centers. iupac.org

Another significant deactivation pathway is β-hydride elimination from the metallacyclobutane intermediate. mit.eduuab.cat This process is particularly relevant in reactions involving terminal olefins, which produce ethylene (B1197577) as a byproduct. uab.cat The stability of the metallacyclobutane intermediate is crucial; for instance, tungsten-based metallacyclobutanes are generally more stable than their molybdenum counterparts. rsc.org In some tungsten systems, decomposition of the metallacyclobutane can lead to the formation of dimeric species. mit.edu

Decomposition can also be influenced by the solvent and the presence of coordinating species. uu.nl For example, the thermal stability of certain tungsten alkylidene complexes is enhanced by intramolecular coordination of a pendant donor group. uu.nl In other cases, the addition of Lewis acids like B(C₆F₅)₃ to tungsten oxo alkylidene dimers can lead to the formation of a more reactive species that is also prone to faster decomposition. acs.org

Role of Metallacyclobutane Intermediates

The metallacyclobutane is the key intermediate in the Chauvin mechanism for olefin metathesis. wikipedia.orgfiveable.me Its formation from the [2+2] cycloaddition of an olefin to a metal alkylidene is the central step of the catalytic cycle. wikipedia.org The geometry of the metallacyclobutane is critical for its reactivity. Density functional theory (DFT) calculations have shown that metallacyclobutanes with a trigonal bipyramidal (TBP) geometry are the key intermediates for d⁰ Schrock-type catalysts. acs.orgnih.gov

These TBP metallacyclobutanes are on the direct reaction pathway for productive metathesis. researchgate.net However, they can interconvert to a square-pyramidal (SP) geometry, which is considered an off-cycle resting state. nih.govresearchgate.net The SP intermediate can lead to catalyst deactivation, for example, through β-hydride transfer. rsc.orgresearchgate.net The relative stability of the TBP and SP isomers and the energy barrier for their interconversion are influenced by the metal and the ligands. researchgate.net For tungsten complexes, the barrier for TBP-SP interconversion is often lower than that for productive metathesis, whereas for molybdenum, it is generally higher, which can contribute to the high efficiency of some molybdenum catalysts. researchgate.net

The structure of the metallacyclobutane has been extensively studied, and it is known that metathesis-active metallacyclobutanes exhibit characteristic features, including short metal-α-carbon distances and long α-carbon-β-carbon bond lengths. acs.orgnih.gov The formation of metallacyclobutane intermediates has been directly observed in some well-defined heterogeneous catalyst systems using solid-state NMR spectroscopy. pnas.org In certain tungsten-catalyzed systems, metallacyclobutane rings can also be formed via the "ring contraction" of a metallacyclopentane intermediate, a process that can be promoted by light. nih.gov

Specific Reactivity of Rare-Earth Metal Alkylidene Complexes

Rare-earth (RE) metal complexes, known for their Lewis acidic properties, are effective catalysts for a variety of transformations involving unsaturated substrates. acs.org The chemistry of rare-earth metal alkylidene complexes, which feature a metal-carbon double bond, has seen significant development, though it remains a less explored area compared to other transition metal carbenes. acs.orgcolab.ws These complexes exhibit unique reactivity, largely due to the high polarity of the metal-carbene bond. colab.ws

Rare-earth metal complexes can activate dihydrogen (H₂). For instance, lutetium and scandium phosphinophosphinidene complexes have been shown to activate H₂ reversibly. chinesechemsoc.org While direct studies on H-H activation by alkylidene complexes are less common, the activation often proceeds via mechanisms like σ-bond metathesis or, in some systems, 1,2-addition/elimination. chinesechemsoc.orgescholarship.org In heterobimetallic systems, such as Ni-Y complexes, H₂ activation can occur through homolytic or heterolytic cleavage pathways, forming bridging hydride intermediates. acs.org The specific pathway and efficiency of H₂ activation are influenced by the ligand environment and the electronic properties of the metal center. acs.org

C-H bond activation is a characteristic reaction of rare-earth metal complexes, often occurring via σ-bond metathesis. acs.orgescholarship.org This process is common in highly reactive alkyl or hydride complexes and can be either intramolecular, leading to cyclometalation, or intermolecular. acs.orgescholarship.org For example, yttrium carbene complexes have been shown to effect regioselective ortho-C-H activation of aryl ketones. researchgate.net The interaction of a rare-earth metal with an alkene like 3-methylideneoctane could facilitate the activation of allylic C-H bonds. Scandium catalysts, for instance, have been used for the isomerization of 1,1-disubstituted alkenes through the specific activation of an allylic C-H bond. acs.org This type of reactivity highlights the potential for rare-earth complexes to catalyze functionalization at positions other than the double bond. escholarship.org

Table 1: Examples of C-H Bond Activation by Rare-Earth Metal Complexes

| Catalyst System | Substrate Type | Activation Type | Mechanism | Ref. |

| Yttrium Carbene | Aryl Ketones | ortho-C-H Activation | Not specified | researchgate.net |

| Scandium Half-Sandwich Complex | 1,1-Disubstituted Alkenes | Allylic C-H Activation | 1,3-Hydrogen Shift | acs.org |

| Yttrium Alkyl Complexes | Bis(pyrazolyl)methanes | Intermolecular C-H Activation | σ-Bond Metathesis | acs.org |

| Lutetium Alkyl Complexes | Internal Decomposition | Intramolecular C-H Activation | Not specified | acs.org |

This table is generated based on reactivity patterns of similar compounds and not specifically on this compound.

Rare-earth metal complexes are active catalysts for the hydrogenation of alkenes. acs.org Complexes of scandium and lutetium have been shown to catalyze the hydrogenation of terminal alkenes under mild conditions. chinesechemsoc.org The mechanism for these reactions can vary. While many rare-earth catalyzed reactions proceed through a σ-bond metathesis pathway, recent studies on phosphinophosphinidene complexes have revealed a 1,2-addition/elimination mechanism. chinesechemsoc.org For 1,1-disubstituted alkenes like this compound, iridium catalysts with N,P-ligands have demonstrated high efficiency and enantioselectivity in asymmetric hydrogenation. diva-portal.org While not rare-earth metals, these findings illustrate the catalytic potential for hydrogenating this class of alkenes. diva-portal.orgresearchgate.net First-generation iron catalysts have also shown high turnover frequencies for the hydrogenation of unactivated terminal and disubstituted alkenes. nih.gov

Theoretical and Computational Chemistry of 3 Methylideneoctane and Alkylidene Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic structure and the nature of chemical bonds in molecules. qulacs.orgarxiv.org These calculations, ranging from ab initio methods to density functional theory, allow for a detailed analysis of electron distribution, orbital interactions, and bonding characteristics. uleth.ca

Alkylidene carbenes are a class of reactive intermediates characterized by a neutral carbon atom with two unshared valence electrons, which is part of a carbon-carbon double bond. researchgate.net Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in elucidating the fundamental electronic properties of these species.

Ab initio studies have shown that the carbenic carbon in alkylidene carbenes is effectively sp-hybridized. researchgate.net It exists in a singlet state, with both non-bonding electrons occupying a single sp-hybridized orbital (the HOMO), while the perpendicular p-orbital (the LUMO) remains empty. researchgate.net This electronic configuration is key to understanding their reactivity. For instance, the insertion of unsaturated carbenes into O-H bonds has been a subject of interest. An ab initio study on the reaction of H₂C=C with water predicted a non-zero energy barrier, highlighting the importance of electron correlation effects in accurately determining the barrier height. rsc.org Calculations at the MP4SDQ/6-31G** level, including zero-point energy corrections, estimated a small enthalpy of formation for the initial complex between the carbene and water. rsc.org

Further classifications of carbene complexes, such as the Fischer and Schrock types, have also been rationalized through ab initio studies. psu.edu These studies distinguish between the covalent bonding in Schrock-type carbenes and the donor-acceptor interactions in Fischer-type carbenes by analyzing the calculated wavefunctions. psu.edu The analysis of the Laplacian distribution of electron density can reveal subtle differences, such as a hole at the carbenic carbon atom in Fischer carbenes. psu.edu

| Study Focus | Method | Key Findings | Reference |

| Insertion of H₂C=C into H₂O | Ab initio (MP4SDQ/6-31G) | Predicts a non-zero energy barrier; highlights the importance of correlation effects. | rsc.org |

| General Alkylidene Carbenes | Ab initio | Carbenic carbon is sp-hybridized and exists in a singlet state. | researchgate.net |

| Diastereoselectivity of C-H insertion | Ab initio (6-31G) | The transition state geometry is a half-chair, influencing diastereoselectivity. | udel.edu |

| Fischer vs. Schrock Carbenes | Ab initio (MP2/II) | Distinguishes covalent vs. donor-acceptor bonding based on wavefunction analysis. | psu.edu |

Density Functional Theory (DFT) has become a powerful tool for analyzing the intricate bonding between metal centers and organic ligands, such as in alkylidene complexes. nih.gov DFT calculations can provide detailed insights into bond lengths, bond energies, and the nature of orbital interactions, which are crucial for understanding and predicting the properties of organometallic compounds. uleth.capku.edu.cn

In the context of alkylidene systems, DFT is used to study the bonding in transition metal complexes, which are important in various catalytic processes. sioc.ac.cn For example, DFT analysis of a scandium phosphinoalkylidene complex revealed the shortest Sc–C bond lengths reported at the time, providing evidence for a genuine Ln=C bond. sioc.ac.cn Such studies are critical because the synthesis of rare-earth metal terminal alkylidene complexes is notoriously difficult due to the mismatch in HOMO/LUMO orbital energies between the d⁰ metal ions and the alkylidene groups. sioc.ac.cn

| System Studied | DFT Method | Key Insights | Reference(s) |

| Scandium Phosphinoalkylidene | DFT Analysis | Confirmed the shortest Sc-C bond length, indicating a genuine Ln=C bond. | sioc.ac.cn |

| Tri-iron Methoxymethylidyne Cluster | DFT with QTAIM | Showed that both Fe-Fe and Fe-C(alkylidyne) interactions are important. | acs.orgresearchgate.net |

| 1,5-X Insertions of Alkylidene Carbenes | DFT Calculations | Elucidated stepwise mechanisms proceeding through ylide intermediates. | pku.edu.cn |

| First-Row Transition Metal Complexes | B3LYP with QTAIM | Indicated that metal-ligand bonds are partly covalent in nature. | nih.gov |

| Group 4 Alkylidene Complexes | DFT Calculations | Described as highly polarized Schrock-type complexes with significant electrostatic contributions. | researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed step-by-step mechanisms of chemical reactions. numberanalytics.comrsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway. nih.govfrontiersin.org This is particularly valuable for reactions involving transient species like alkylidene carbenes.

Computational studies, primarily using DFT, have been instrumental in understanding the mechanisms of reactions such as 1,5-X insertions of free alkylidene carbenes (where X can be C, O, N, S). pku.edu.cn These calculations have revealed that, with the exception of 1,5-S-H insertion, these reactions typically proceed through a stepwise mechanism involving the formation of a ylide intermediate, rather than a concerted pathway. pku.edu.cn The subsequent rearrangement of this ylide intermediate determines the final product. pku.edu.cn Such detailed mechanistic understanding allows chemists to explain experimental outcomes and predict the feasibility of new reactions. rsc.org

The process of mechanistic modeling involves several key steps:

Geometry Optimization : Using methods like DFT to find the lowest energy structures of all species involved in the reaction (reactants, intermediates, products, and transition states). numberanalytics.com

Transition State Search : Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation : Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies.

Pathway Following : Tracing the reaction path to ensure the transition state connects the desired reactant and product.

These computational approaches can be used to construct a comprehensive reaction mechanism that accounts for all observed phenomena and can even be used to design new catalysts or synthetic routes. rsc.orgmdpi.comrowan.edu

| Computational Task | Purpose in Mechanistic Studies | Common Method |

| Geometry Optimization | Determine the stable structures of reactants, products, and intermediates. | Density Functional Theory (DFT) |

| Transition State Finding | Identify the energy barrier and structure of the reaction's rate-limiting step. | Various search algorithms (e.g., Berny, QST2/3) |

| Frequency Analysis | Confirm stationary points and obtain thermodynamic corrections (e.g., ZPE). | Calculation of the Hessian matrix |

| Intrinsic Reaction Coordinate (IRC) | Verify that a transition state connects the correct reactant and product. | Following the minimum energy path |

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules like 3-methylideneoctane, a single static structure is insufficient to describe its behavior. Such molecules exist as an ensemble of rapidly interconverting conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations provide a powerful method to explore this conformational landscape over time. cresset-group.com

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. cresset-group.com This generates a trajectory of the molecule's positions and velocities over a specific time period, offering a dynamic picture of its conformational behavior. nih.gov By analyzing this trajectory, researchers can identify the most populated conformational states, the pathways of conformational change, and the lifetimes of different conformers. mdpi.com

For a molecule like this compound, key areas of investigation using MD would include:

Rotation around the various carbon-carbon single bonds of the octane (B31449) chain.

The effect of the solvent environment on the conformational equilibrium, which can be explicitly modeled in MD simulations. lambris.commdpi.com

Although specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to similar flexible molecules. For example, MD simulations of 1,3-propanediol (B51772) in an aqueous solution determined the ratios and lifetimes of its various conformations, finding that conformations without intramolecular hydrogen bonds were dominant in water. mdpi.com Such simulations are computationally intensive but provide unparalleled insight into the dynamic nature of molecular structure. mdpi.com

| Simulation Parameter | Information Gained | Relevance to this compound |

| Potential Energy Surface | Energy landscape of different conformations. | Identifies the most stable shapes of the molecule. |

| Dihedral Angle Distribution | Preferred rotational states around single bonds. | Characterizes the flexibility of the octane chain. |

| Root-Mean-Square Deviation (RMSD) | Structural stability and changes over time. | Assesses the overall rigidity or flexibility of the molecule. |

| Radial Distribution Function (RDF) | Solvation structure around the molecule. | Understands how water or other solvents interact with the hydrocarbon. |

Applications of 3 Methylideneoctane Chemistry in Advanced Organic Synthesis and Materials Science

Catalyst Development in Olefin Metathesis

Olefin metathesis is a powerful class of reactions in organic chemistry, relying on catalysts to rearrange carbon-carbon double bonds. This field is dominated by well-defined ruthenium and molybdenum complexes.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. While numerous olefins are utilized as substrates in homogeneous olefin metathesis, a review of the pertinent literature does not indicate that 3-Methylideneoctane has been a focus of study either as a substrate or as a ligand component in the development of new homogeneous catalysts.

Heterogeneous and Surface Organometallic Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering advantages in catalyst separation and reuse. Surface organometallic catalysis (SOMC) is a subfield that focuses on creating well-defined active sites on a support material. There is no available research that details the use of this compound in the development of heterogeneous or surface organometallic catalysts for olefin metathesis or other transformations.

Stereoselective Transformations in Organic Synthesis

Stereoselective synthesis is a critical area of organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. While the exocyclic double bond in this compound presents a potential site for various stereoselective reactions (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation), there are no published studies detailing such transformations on this specific substrate. The scientific community has yet to explore the stereochemical outcomes of reactions involving this compound.

Precursor Roles in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The double bond in this compound could theoretically participate as a dienophile or dipolarophile in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions. However, a comprehensive search of the chemical literature yields no examples of this compound being employed as a precursor in such cycloaddition reactions to form more complex molecular architectures.

Polymerization and Oligomerization Processes

The vinylidene group in this compound suggests its potential as a monomer for polymerization or oligomerization, leading to the formation of polymers with saturated backbones and pendant alkyl chains. Such processes could theoretically be initiated by radical, cationic, or anionic methods. At present, there is no scientific literature available that describes the successful polymerization or oligomerization of this compound, nor are there any reports on the properties of the resulting polymers or oligomers.

Design of Novel Functional Materials

The development of new functional materials with tailored properties is a cornerstone of materials science. While polymers derived from monomers similar in structure to this compound could potentially lead to materials with specific thermal or mechanical properties, the lack of research into the polymerization of this compound means that its role in the design of novel functional materials is currently unexplored and entirely speculative.

Future Research Directions and Unexplored Avenues for 3 Methylideneoctane Chemistry

Development of Novel Synthetic Routes

The efficient and selective synthesis of 3-methylideneoctane is the gateway to exploring its chemical potential. Current synthetic strategies for structurally similar 1,1-disubstituted alkenes often rely on Wittig-type olefications or transition-metal-catalyzed cross-coupling reactions. However, these methods can present challenges in terms of atom economy, substrate scope, and functional group tolerance.

Future research should prioritize the development of more sustainable and efficient synthetic routes. This could involve exploring enzymatic or chemo-enzymatic pathways, which offer the potential for high selectivity under mild reaction conditions. Additionally, the application of modern synthetic technologies, such as continuous flow chemistry, could enable safer and more scalable production of this compound, facilitating its broader investigation.

A key area of focus will be the development of catalytic methods that can directly functionalize readily available starting materials. For instance, the development of a catalytic system capable of the direct methylenation of a suitable ketone precursor would represent a significant advancement over existing stoichiometric methods.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Chemo-enzymatic Synthesis | High selectivity, mild conditions, environmentally benign | Identification of suitable enzymes, reaction optimization |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of reaction parameters |

| Catalytic Methylenation | High atom economy, direct functionalization | Catalyst development, understanding reaction mechanisms |

Exploration of New Catalytic Transformations

The unique structural motif of this compound, featuring a terminal double bond adjacent to a chiral center, makes it an intriguing substrate for a variety of catalytic transformations. The development of novel catalytic systems that can selectively engage with this functionality is a primary area for future research.

Of particular interest is the exploration of asymmetric catalysis to control the stereochemistry of reactions involving the double bond. For example, the development of enantioselective hydrofunctionalization reactions, such as hydroboration, hydrosilylation, or hydroamination, could provide access to a range of valuable chiral building blocks.

Furthermore, the reactivity of the allylic C-H bonds in this compound could be harnessed through the development of selective C-H activation and functionalization catalysts. This would open up new avenues for the direct introduction of functional groups, bypassing the need for pre-functionalized substrates.

Advanced Spectroscopic Probes for Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The application of advanced spectroscopic techniques will be instrumental in identifying and characterizing transient reaction intermediates.

Time-resolved spectroscopic methods, such as transient absorption spectroscopy and rapid-injection NMR, can provide real-time insights into the kinetics and mechanisms of fast reactions. These techniques could be employed to study the formation and decay of reactive intermediates in catalytic cycles involving this compound.

In situ spectroscopic techniques, including in situ infrared (IR) and Raman spectroscopy, will also play a vital role. By monitoring reactions as they occur, these methods can provide valuable information about the structure and concentration of species present in the reaction mixture, helping to elucidate complex reaction pathways.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies will be a powerful driver of innovation in this compound chemistry. dtu.dk Density functional theory (DFT) calculations can be used to predict reaction pathways, transition state geometries, and activation energies, providing a theoretical framework to guide experimental investigations.

For instance, computational screening of potential catalysts for a desired transformation can help to prioritize experimental efforts and accelerate the discovery of new catalytic systems. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its interactions with catalysts and solvents.

The iterative feedback loop between computational prediction and experimental validation will be essential for building a comprehensive understanding of the reactivity of this compound and for the rational design of new chemical processes. This integrated approach will be crucial for unlocking the full potential of this intriguing and underexplored molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.